molecular formula C9H7ClO B7760831 alpha-Chlorocinnamaldehyde CAS No. 33603-89-3

alpha-Chlorocinnamaldehyde

Cat. No.: B7760831
CAS No.: 33603-89-3
M. Wt: 166.60 g/mol
InChI Key: SARRRAKOHPKFBW-TWGQIWQCSA-N
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Description

Alpha-Chlorocinnamaldehyde: is an organic compound with the molecular formula C9H7ClO . It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal chain. This compound is known for its distinctive chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Chlorocinnamaldehyde can be synthesized through the chlorination of cinnamaldehyde. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the alpha position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-chlorocinnamic acid.

    Reduction: Reduction of this compound can yield alpha-chlorocinnamyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Alpha-chlorocinnamic acid.

    Reduction: Alpha-chlorocinnamyl alcohol.

    Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Chlorocinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studies have explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of fragrances and flavoring agents, as well as in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with cellular components. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to form reactive intermediates also plays a role in its biological activity.

Comparison with Similar Compounds

    Cinnamaldehyde: The parent compound, lacking the chlorine substitution.

    4-Chlorocinnamaldehyde: Chlorine substitution at the para position of the phenyl ring.

    4-Nitrocinnamaldehyde: Nitro group substitution at the para position of the phenyl ring.

Uniqueness: Alpha-Chlorocinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Alpha-chlorocinnamaldehyde (α-CCA) is a compound derived from cinnamaldehyde, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

This compound is synthesized through various methods, often involving the chlorination of cinnamaldehyde. The presence of the chlorine atom in the α-position significantly alters its biological activity compared to its parent compound. The compound exhibits a structure conducive to interaction with biological macromolecules, particularly enzymes and cellular receptors.

2.1 Antimicrobial Properties

Research indicates that α-CCA possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2.2 Antioxidant Effects

α-CCA exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

2.3 Inhibition of Tyrosinase

One of the most significant biological activities of α-CCA is its role as a reversible inhibitor of mushroom tyrosinase, affecting both monophenolase and diphenolase activities. This inhibition reduces the formation of o-quinones, intermediates in melanin synthesis, which has implications for skin lightening and treatment of hyperpigmentation disorders.

Table 1: Inhibition Potency of α-CCA on Tyrosinase Activity

CompoundMonophenolase IC50 (mM)Diphenolase IC50 (mM)
This compound0.1400.110
Alpha-Bromocinnamaldehyde0.0750.049
Alpha-Methylcinnamaldehyde0.4400.450

3.1 Interaction with Cisplatin

α-CCA has been studied for its potential to enhance the efficacy of cisplatin (cis-diamminedichloroplatinum(II)), a common chemotherapeutic agent. Research shows that α-CCA can potentiate the cell-inactivating effects of cisplatin without increasing the amount of platinum associated with cells, suggesting a unique mechanism that may involve competition for nucleophilic sites within cells.

3.2 Effects on Inflammatory Cytokines

In studies involving viral myocarditis models, α-CCA derivatives have demonstrated the ability to reduce inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in infected cardiomyocytes. This suggests potential therapeutic applications in inflammatory conditions and viral infections.

Case Study: Viral Myocarditis Treatment with α-CCA Derivatives

In a study using BALB/c mice infected with Coxsackievirus B3 (CVB3), α-CCA derivatives were shown to significantly lower viral titers and improve cardiac function compared to controls. The treatment also resulted in reduced expression of inflammatory cytokines, indicating both antiviral and anti-inflammatory effects.

4. Safety and Toxicology

While α-CCA shows promise in various therapeutic applications, it is essential to consider its safety profile. Studies have indicated that high concentrations may lead to cytotoxic effects; thus, determining effective yet safe dosages is crucial for clinical applications.

Properties

IUPAC Name

(Z)-2-chloro-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031058
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-42-9, 33603-89-3
Record name Cinnamaldehyde, alpha-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde, alpha-chloro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chlorocinnamaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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